2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a dichlorophenoxy group and a phenyldiazenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the acetamide derivative: The 2,4-dichlorophenoxyacetic acid is then reacted with an appropriate amine to form the acetamide derivative.
Introduction of the phenyldiazenyl group: The final step involves the diazotization of aniline followed by coupling with the acetamide derivative to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of 2,4-dichlorophenoxyacetic acid: This is done in large reactors with controlled temperature and pH conditions.
Conversion to the acetamide derivative: This step is optimized for high yield and purity using continuous flow reactors.
Diazotization and coupling: The final step is carried out in large-scale batch reactors with precise control over reaction conditions to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction of the phenyldiazenyl group can yield the corresponding aniline derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to inflammation, cell proliferation, and apoptosis.
Mode of Action: The compound mimics natural auxins, leading to abnormal growth and eventual cell death in certain biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A closely related compound with similar structural features but different functional groups.
2-ethylhexyl (2,4-dichlorophenoxy)acetate: Another derivative with similar applications but different physical properties.
Phenylalanine-4-azobenzene: A compound with a similar phenyldiazenyl group but different overall structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
306316-33-6 |
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Molecular Formula |
C20H15Cl2N3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-6-11-19(18(22)12-14)27-13-20(26)23-15-7-9-17(10-8-15)25-24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,26) |
InChI Key |
YMWYYOFWBGBSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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